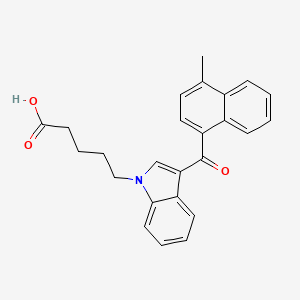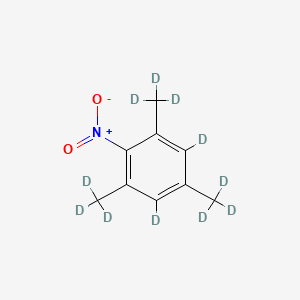
Métabolite de l'acide N-pentanoïque MAM-2201
Vue d'ensemble
Description
Le MAM2201 Métabolite de l'acide pentanoïque est un métabolite de cannabinoïde synthétique. Il s'agit d'un métabolite de phase 1 potentiel du MAM2201 ou du JWH 122, en fonction du métabolisme connu de composés similaires . Le composé est structurellement lié à l'AM2201 et au JWH 122, qui présentent tous deux une forte affinité pour les récepteurs cannabinoïdes . Les propriétés physiologiques et toxicologiques du MAM2201 Métabolite de l'acide pentanoïque n'ont pas été entièrement évaluées .
Applications De Recherche Scientifique
MAM2201 N-pentanoic acid metabolite is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology . It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids and their metabolites in biological samples . The compound is also used in mass spectrometry and liquid chromatography-mass spectrometry (LC-MS) applications to study the metabolism and pharmacokinetics of synthetic cannabinoids .
Mécanisme D'action
Target of Action
MAM-2201 N-pentanoic acid metabolite, also known as JWH-122 N-Pentanoic Acid, is a potential phase 1 metabolite of MAM-2201 . MAM-2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201 and JWH 122 . These compounds display high affinities for both CB1 and CB2 receptors , with a preference for the CB1 receptor .
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, through a CB1 receptor mediated mechanism of action . This interaction induces visual, acoustic, and tactile impairments .
Biochemical Pathways
The metabolic pathways of MAM-2201 involve multiple Cytochrome P450 (CYP) enzymes . The CYP3A4 enzyme plays a prominent role in MAM-2201 metabolism, and CYP1A2, CYP2B6, CYP2C8, and CYP2C9 enzymes play major roles in the formation of some metabolites .
Pharmacokinetics
It is known that mam-2201 is extensively metabolized by multiple cyp enzymes . This indicates that the metabolite and its parent compound should be used as markers of MAM-2201 abuse and toxicity .
Result of Action
The administration of MAM-2201 results in a range of effects. It impairs motor, sensorimotor, prepulse inhibition, and memory functions in mice . These effects were fully prevented by pretreatment with a CB1 receptor antagonist/partial agonist AM-251 , indicating the crucial role of the CB1 receptor in mediating these effects.
Action Environment
It is known that the compound is illegally marketed in “spice” products and as “synthacaine” for its psychoactive effects . Multiple cases of intoxication and impaired driving have been linked to MAM-2201 consumption . These findings point to the potential public health burden that these synthetic cannabinoids may pose, with particular emphasis on impaired driving and workplace performance .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
MAM-2201 N-pentanoic acid metabolite is a product of the metabolism of MAM-2201, a synthetic cannabinoid It is suggested that defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .
Cellular Effects
Studies on MAM-2201, the parent compound, have shown that it can induce cytotoxic effects in primary neuron-like cells (hNLCs) and human D384-astrocytes . These effects occurred in a concentration- and time-dependent manner .
Molecular Mechanism
It is known that MAM-2201, the parent compound, binds the CB1 and CB2 receptors with high affinity . This suggests that the metabolite may also interact with these receptors, potentially influencing their activity.
Temporal Effects in Laboratory Settings
Studies on MAM-2201 have shown that its effects on cell viability, metabolic function, apoptosis, morphology, and neuronal markers can appear early (3 hours) and persist after 24 and 48 hours .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of MAM-2201 N-pentanoic acid metabolite in animal models. Studies on MAM-2201 have shown that systemic administration of MAM-2201 (0.01–1 mg/kg) reduced startle amplitude in mice only at 1 mg/kg .
Metabolic Pathways
MAM-2201 N-pentanoic acid metabolite is a product of the metabolism of MAM-2201. Defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .
Méthodes De Préparation
La préparation du MAM2201 Métabolite de l'acide pentanoïque implique des voies de synthèse similaires à celles utilisées pour d'autres cannabinoïdes synthétiques. Le composé est généralement synthétisé par une série de réactions chimiques qui comprennent la formation du noyau indole, suivie de l'addition du groupe naphtoyle et de la chaîne latérale d'acide pentanoïque . Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) et l'éthanol .
Analyse Des Réactions Chimiques
Le MAM2201 Métabolite de l'acide pentanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent conduire à la formation de métabolites réduits.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des fragments indole et naphtoyle.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium et des réducteurs tels que l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de recherche scientifique
Le MAM2201 Métabolite de l'acide pentanoïque est principalement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie médico-légale et de la toxicologie . Il sert d'étalon de référence analytique pour la détection et la quantification des cannabinoïdes synthétiques et de leurs métabolites dans les échantillons biologiques . Le composé est également utilisé dans les applications de spectrométrie de masse et de chromatographie liquide-spectrométrie de masse (LC-MS) pour étudier le métabolisme et la pharmacocinétique des cannabinoïdes synthétiques .
5. Mécanisme d'action
Le mécanisme d'action du MAM2201 Métabolite de l'acide pentanoïque implique son interaction avec les récepteurs cannabinoïdes, en particulier les récepteurs CB1 et CB2 . Le composé présente une forte affinité pour ces récepteurs, ce qui entraîne divers effets physiologiques. La liaison du composé aux récepteurs CB1 est associée à des modifications des fonctions motrices et sensorielles, ainsi qu'à des troubles de la mémoire . Les cibles moléculaires et les voies exactes impliquées dans ces effets sont encore à l'étude .
Comparaison Avec Des Composés Similaires
Le MAM2201 Métabolite de l'acide pentanoïque est structurellement similaire à d'autres cannabinoïdes synthétiques tels que l'AM2201 et le JWH 122 . Ces composés partagent un noyau indole et un groupe naphtoyle communs, mais diffèrent par leurs chaînes latérales et leurs substitutions spécifiques. La singularité du MAM2201 Métabolite de l'acide pentanoïque réside dans sa chaîne latérale spécifique d'acide pentanoïque, qui influence son profil métabolique et son affinité de liaison au récepteur .
Composés similaires
- AM2201
- JWH 122
- JWH 210 Métabolite de l'acide pentanoïque
Propriétés
IUPAC Name |
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHVTSVFMMQERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017836 | |
| Record name | MAM-2201 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-09-0 | |
| Record name | MAM-2201 N-pentanoic acid metabolite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAM-2201 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((4-METHYL-1-NAPHTHALENYL)CARBONYL)1H-INDOLE-1-PENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RE71H2V65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B590364.png)



![3-Amino-2-[(4-chlorophenyl)methyl]-8-methoxyquinazolin-4-one](/img/structure/B590370.png)


![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid](/img/structure/B590378.png)

![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)
![[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B590388.png)
